1H-Indazole-5-carbonyl chloride

Übersicht

Beschreibung

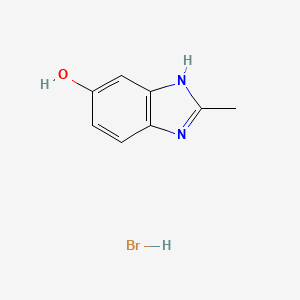

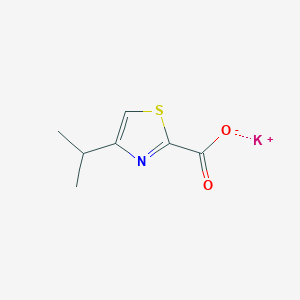

1H-Indazole-5-carbonyl chloride is a chemical compound with the molecular formula C8H5ClN2O and a molecular weight of 180.593 . It is used in life science research and falls under the category of carbonyl chlorides .

Molecular Structure Analysis

The InChI code for 1H-Indazole-5-carbonyl chloride is1S/C8H5ClN2O/c9-8(12)5-1-2-7-6(3-5)4-10-11-7/h1-4H,(H,10,11) . This indicates the presence of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom in the molecule .

Wissenschaftliche Forschungsanwendungen

Synthesis Approaches

Metal-Free Synthesis : A novel method for the synthesis of 1H-indazoles from o-aminobenzoximes is developed. This approach is metal-free, uses methanesulfonyl chloride and triethylamine, and works under mild conditions, providing good to excellent yields of 1H-indazoles (Counceller et al., 2008).

Iminophosphorane-Mediated Synthesis : This method synthesizes 2H-indazole derivatives from o-azidobenzaldimines and tertiary phosphines, leading to compounds with potential applications in various fields (Molina et al., 1990).

Synthesis of Oxadisilole-Fused Indazoles : The creation of oxadisilole-fused 1H-benzo[f]- and 1H-naphtho[2,3-f]indazoles for potential use in organic light-emitting diodes (OLEDs) due to their high fluorescence quantum yields and thermal stabilities (Zhang et al., 2013).

Chemical Properties and Analysis

Enthalpy of Formation Studies : Investigation into the molar standard enthalpy of formation of various indazole compounds, including 1H-indazole-5-carboxylic acid, providing insights into their energetic and structural characteristics (Orozco-Guareño et al., 2019).

Photochemistry of Indazoles : Study on the photochemistry of 1H- and 2H-indazoles in acidic solutions, exploring their photolytic behavior and potential applications in photochemical processes (Georgarakis et al., 1979).

Novel Applications and Derivatives

Supramolecular Interactions of Triazoles : Research on 1,2,3-triazoles, related to indazoles, highlights their diverse supramolecular interactions, applicable in coordination chemistry and anion recognition (Schulze & Schubert, 2014).

Synthesis of Perfluorinated Indazoles : Synthesis and characterization of perfluorinated 1H-indazoles and their complexes, with potential in catalysis and ligand applications due to their unique supramolecular structures (Muñoz et al., 2014).

Electrode Passivation by Indazole Additives : Study on the effectiveness of 5-hydroxy-1H-indazole as a film-forming additive for high-voltage electrodes, enhancing cycling performance in batteries (Kang et al., 2014).

Synthesis of Specific Derivatives

Palladium-Catalyzed Domino Reaction : A palladium-catalyzed process for the synthesis of 2H-indazoles, highlighting their importance in drug discovery (Halland et al., 2009).

Rh(III)/Cu(II)-Cocatalyzed Synthesis : This method produces substituted 1H-indazoles from arylimidates and organo azides, showing potential for generating diverse chemical derivatives (Yu et al., 2013).

Efficient Synthesis with Montmorillonite K-10 : A transition-metal-free synthesis of 1H-indazoles using arylhydrazones, offering a green and scalable method for indazole production (Yu et al., 2015).

Safety And Hazards

Zukünftige Richtungen

The future directions in the research of 1H-Indazole-5-carbonyl chloride and related compounds seem to focus on the development of new synthetic strategies . This includes exploring transition-metal-catalyzed C–H activation/annulation sequences for one-step construction of functionalized indazole derivatives .

Eigenschaften

IUPAC Name |

1H-indazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8(12)5-1-2-7-6(3-5)4-10-11-7/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWAGXQJPKKLZRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)Cl)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indazole-5-carbonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

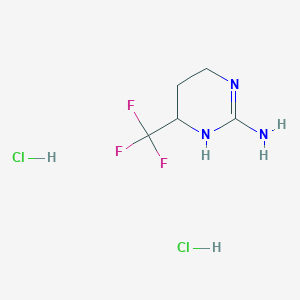

![[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride](/img/structure/B1407598.png)

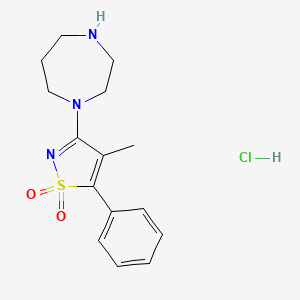

![6-(2-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B1407599.png)

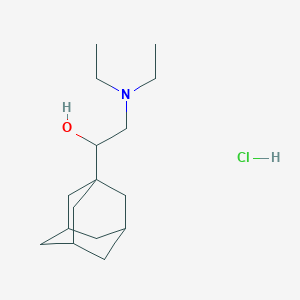

![1-[5-(4-Ethylphenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride](/img/structure/B1407607.png)

![N-[2-(2-methoxyphenyl)ethyl]guanidine sulfate](/img/structure/B1407610.png)